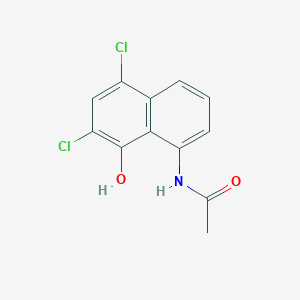
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound contains a pyrrolidine ring substituted with tetramethyl groups and a methanesulfonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones under acidic or basic conditions.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methanesulfonothioate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonothioate group, converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Covalent Modification: Reacting with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Non-Covalent Interactions: Binding to receptors or other biomolecules through hydrogen bonding, van der Waals forces, or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-polar ether with similar structural features but different functional groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Uniqueness
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate is unique due to its combination of a pyrrolidine ring with tetramethyl substitution and a methanesulfonothioate group
Propiedades
Fórmula molecular |
C10H20NO3S2 |
|---|---|
Peso molecular |
266.4 g/mol |
InChI |
InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m1/s1 |
Clave InChI |
DYBDAYFYLNWXCN-MRVPVSSYSA-N |
SMILES isomérico |
CC1(C[C@@H](C(N1[O])(C)C)CSS(=O)(=O)C)C |
SMILES canónico |
CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



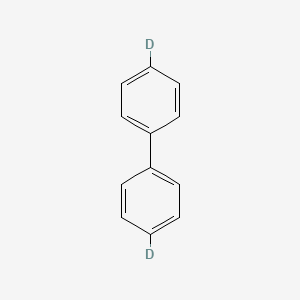
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

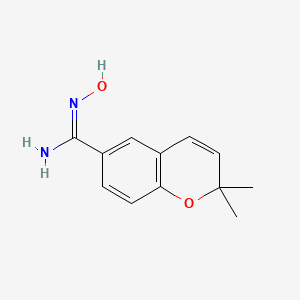
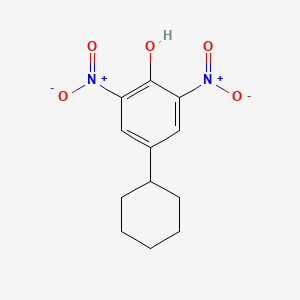
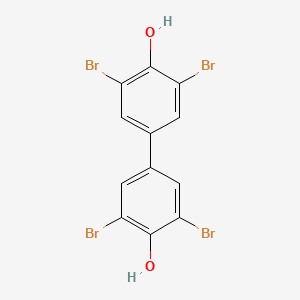
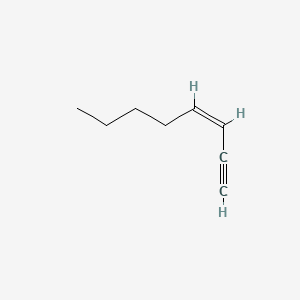
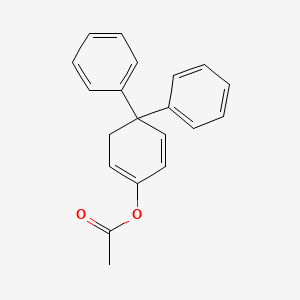
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)

